1,6-Dimethylphenanthrene

Description

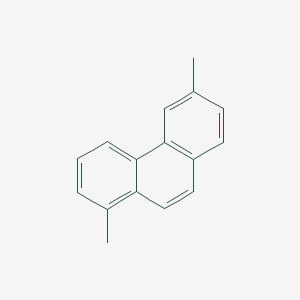

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHHSZADKJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942431 | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-74-1 | |

| Record name | Phenanthrene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,6-Dimethylphenanthrene: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, foundational understanding of a molecule's chemical personality is paramount to unlocking its potential. This guide is crafted not as a rigid set of instructions, but as a comprehensive technical dossier on 1,6-dimethylphenanthrene. Our exploration will be guided by the principles of scientific integrity, providing not just data, but the reasoning behind the experimental approaches. Every piece of information is presented with the intent to empower your research and development endeavors, ensuring a self-validating system of knowledge.

Unveiling this compound: An Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of three or more fused benzene rings. The phenanthrene core is a common motif in various natural products and has been the subject of extensive research due to the diverse biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] The addition of methyl groups to the phenanthrene scaffold can significantly influence its physicochemical properties and biological activity. Understanding the precise location of these methyl groups, as in the 1,6-isomer, is crucial for predicting its behavior and potential applications.

This guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, purification, and spectroscopic characterization of this compound. While specific biological and toxicological data for the 1,6-isomer are limited, we will draw upon the broader knowledge of dimethylphenanthrene isomers and phenanthrenes in general to provide a well-rounded perspective.

The Molecular Architecture: Chemical Structure and Identification

The fundamental identity of this compound is defined by its unique arrangement of atoms. Its molecular formula is C₁₆H₁₄, with a corresponding molecular weight of approximately 206.28 g/mol .

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 20291-74-1 | |

| Molecular Formula | C₁₆H₁₄ | |

| Molecular Weight | 206.28 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| InChI | InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 |

To visually represent this structure, we can utilize the DOT language to generate a clear and accurate diagram.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in various systems, from its solubility in different solvents to its potential for environmental fate. While experimental data for this specific isomer is scarce, we can infer some properties based on the parent compound, phenanthrene, and other dimethylphenanthrene isomers.

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Notes |

| Melting Point | ~100-150 °C | Based on isomers like 3,6-dimethylphenanthrene (141 °C). |

| Boiling Point | >300 °C | Expected to be higher than phenanthrene (340 °C). |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane, dichloromethane). Sparingly soluble in polar solvents (e.g., ethanol, methanol). Insoluble in water. | General trend for PAHs. Phenanthrene is soluble in ethanol (~20 mg/mL) and DMSO (~30 mg/mL).[3] |

| LogP (Octanol-Water Partition Coefficient) | ~5.0 - 6.0 | Estimated based on the increased lipophilicity from the two methyl groups compared to phenanthrene (LogP ≈ 4.5). |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of other phenanthrene derivatives. |

The addition of two methyl groups to the phenanthrene core increases its molecular weight and surface area, which is expected to lead to a higher melting and boiling point compared to the parent compound. The methyl groups also enhance the nonpolar character of the molecule, leading to increased solubility in nonpolar organic solvents and decreased solubility in polar solvents.

Synthesis and Purification: Crafting the Molecule

The synthesis of phenanthrene derivatives can be achieved through several classical and modern organic chemistry reactions. For this compound, a plausible synthetic strategy would involve the construction of the tricyclic aromatic system from appropriately substituted precursors.

Proposed Synthetic Pathways

Two classical methods, the Haworth synthesis and the Pschorr cyclization , are well-established for the synthesis of phenanthrenes.[4][5][6] More contemporary methods, such as palladium-catalyzed cross-coupling reactions, also offer efficient routes.[7]

A potential Haworth synthesis for this compound could start from a substituted naphthalene derivative and a succinic anhydride derivative. The choice of starting materials would be critical to ensure the correct placement of the methyl groups.

The Pschorr cyclization involves the intramolecular cyclization of a diazonium salt.[8] This method could also be adapted for the synthesis of this compound, provided a suitable amino-substituted precursor can be synthesized.

A modern and likely more efficient approach would be a palladium-catalyzed Heck reaction .[7] This reaction could involve the coupling of a bromo-substituted biphenyl derivative with an alkene, followed by an intramolecular cyclization to form the phenanthrene core.

Purification Protocol: Achieving Analytical Purity

The purification of the synthesized this compound is crucial to remove any unreacted starting materials, byproducts, and catalysts. A common and effective method for purifying PAHs involves a two-step process: column chromatography followed by recrystallization.[8][9][10][11][12]

Step-by-Step Purification Methodology:

-

Column Chromatography:

-

Rationale: This step separates the target compound from impurities with different polarities.

-

Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for the separation of nonpolar compounds like PAHs.

-

Mobile Phase: A nonpolar solvent system, such as a gradient of hexane and dichloromethane, is typically employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The mobile phase is then passed through the column, and fractions are collected.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

-

-

Recrystallization:

-

Rationale: This technique further purifies the compound by taking advantage of differences in solubility at different temperatures.

-

Solvent Selection: A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a mixture of ethanol and water or hexane and ethyl acetate could be effective.

-

Procedure: The fractions from column chromatography containing the product are combined, and the solvent is evaporated. The resulting solid is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

-

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) and the aliphatic region for the methyl protons. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The two methyl groups will each appear as a singlet, likely in the range of 2.0-3.0 ppm. The exact chemical shifts will depend on their position on the phenanthrene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. There will be 8 signals for the aromatic carbons (CH and quaternary) and 2 signals for the methyl carbons. The aromatic carbons will resonate in the region of 120-140 ppm, while the methyl carbons will appear at a much higher field, typically between 15 and 25 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (206.28). The fragmentation pattern will be characteristic of a methylated PAH. Common fragmentation pathways include the loss of a methyl group (M-15) and the loss of a hydrogen atom (M-1).[16][17]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[18]

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aliphatic C-H stretching (from methyl groups): Just below 3000 cm⁻¹

-

C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹

-

C-H bending (out-of-plane): In the "fingerprint" region below 900 cm⁻¹, which can be diagnostic of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

As a polycyclic aromatic hydrocarbon, this compound is expected to exhibit strong UV absorption. The UV-Vis spectrum will show multiple absorption bands characteristic of the π-π* transitions within the aromatic system.[5][19] The exact positions and intensities of these bands (λmax) are sensitive to the extent of conjugation and the substitution pattern.

Biological and Toxicological Profile: A Preliminary Assessment

The biological and toxicological properties of PAHs are of significant interest to researchers in drug development and environmental science. While specific data for this compound is limited, we can draw some inferences from studies on related compounds.

Many phenanthrene derivatives have been shown to possess a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] The position of methyl substitution can significantly impact this activity.

From a toxicological perspective, PAHs as a class are known for their potential carcinogenicity, mutagenicity, and teratogenicity.[20] The toxicity of individual PAHs can vary widely. It is reasonable to assume that this compound, like other PAHs, should be handled with appropriate safety precautions in a laboratory setting. Further toxicological studies are needed to fully characterize its risk profile.

Future Directions and Applications

The unique structure of this compound makes it an interesting candidate for further investigation. Its potential applications could lie in the development of novel therapeutic agents, particularly in the area of oncology, given the known cytotoxic properties of other phenanthrene derivatives. Furthermore, its well-defined structure makes it a valuable standard for environmental analysis and for studies on the metabolism and toxicity of methylated PAHs.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound. While a lack of specific experimental data for this particular isomer presents a challenge, we have laid a strong foundation for future research by outlining plausible synthetic and purification strategies and by predicting its key spectroscopic features. As a Senior Application Scientist, I encourage the scientific community to further explore this intriguing molecule, as a deeper understanding of its properties will undoubtedly pave the way for new discoveries and applications.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]

-

Peking University. (n.d.). SUPPORTING INFORMATION FOR. Retrieved February 9, 2026, from [Link]

-

Mazéas, O., & Budzinski, H. (2005). Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. Analytical and Bioanalytical Chemistry, 383(6), 985–990. [Link]

-

Newman, M. S., & Zeelen, P. (1965). The Synthesis of 2,7-Dimethylphenanthrene. The Ohio Journal of Science, 65(4), 187–189. Retrieved from [Link]

-

ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of phenanthrene derivatives P1-6.... Retrieved February 9, 2026, from [Link]

-

Pathak, C. M., & Rastogi, V. K. (2011). Infrared Spectra of Dimethylphenanthrenes in the Gas phase. The Journal of Physical Chemistry A, 115(32), 8979–8988. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved February 9, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022, May 30). 1,6-Octadiene, 7-methyl-3-methylene-(myrcene) - Evaluation statement. Retrieved February 9, 2026, from [Link]

-

Jana, R., & Ray, J. K. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 106–114. [Link]

-

ACS Publications. (2024, July 15). Synthesis of Phenanthrene/Pyrene Hybrid Microparticles: Useful Synthetic Mimics for Polycyclic Aromatic Hydrocarbon-Based. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,6-Dimethylphenanthrene. PubChem. Retrieved February 9, 2026, from [Link]

-

Szczerba, M., & Rospondek, M. J. (2010). Controls on distributions of methylphenanthrenes in sedimentary rock extracts: Critical evaluation of existing geochemical data from molecular modelling. Organic Geochemistry, 41(12), 1297–1311. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 9, 2026, from [Link]

-

Incardona, J. P., Linbo, T. L., & Scholz, N. L. (2011). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 45(12), 5415–5422. [Link]

-

University of Rochester. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved February 9, 2026, from [Link]

-

RIVM. (n.d.). Environmental risk limits for phenanthrene. Retrieved February 9, 2026, from [Link]

-

University of Rochester. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 9, 2026, from [Link]

-

Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved February 9, 2026, from [Link]

-

University of Rochester. (n.d.). Purification: How To. Retrieved February 9, 2026, from [Link]

-

Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084–1110. [Link]

-

University of Calcutta. (n.d.). Organic Spectroscopy. Retrieved February 9, 2026, from [Link]

-

Li, Y., et al. (2014). Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography. Journal of Separation Science, 37(15), 1956–1961. [Link]

-

MDPI. (n.d.). Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines. Retrieved February 9, 2026, from [Link]

-

University of Arizona. (n.d.). Ultraviolet-Visible-near-IR Spectroscopy | Characterization. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved February 9, 2026, from [Link]

-

Evidente, A., & Cimmino, A. (2024). Biological Activities and Potential Applications of Phytotoxins. Toxins, 16(10), 444. [Link]

-

Sketchy. (2023, December 6). Infrared & Ultraviolet Spectroscopy (Full Lesson) | Sketchy MCAT [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for.... Retrieved February 9, 2026, from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 7. espublisher.com [espublisher.com]

- 8. DSpace [kb.osu.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. Purification [chem.rochester.edu]

- 12. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ultraviolet-Visible-near-IR Spectroscopy | Characterization [mri.psu.edu]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

1,6-Dimethylphenanthrene: Technical Reference & Application Guide

The following technical guide details the physicochemical properties, synthesis, and application of 1,6-dimethylphenanthrene (CAS 20291-74-1).

Executive Summary

This compound (1,6-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) of significant interest in organic geochemistry and environmental forensics. Unlike its parent compound phenanthrene, 1,6-DMP serves as a critical biomarker for thermal maturity in crude oils and source rocks.[1] Its distribution relative to other dimethylphenanthrene isomers (such as 1,7-DMP and 2,6-DMP) changes predictably with increasing thermal stress, making it a component of the Methylphenanthrene Index (MPI).[1]

In drug development and toxicology, 1,6-DMP is utilized as a reference standard to study the metabolic activation of alkylated PAHs.[1] The presence of methyl groups at the 1- and 6-positions alters the electron density and steric environment of the K-region and bay regions, influencing the formation of reactive dihydrodiol epoxides.[1]

Chemical Identity & Physicochemical Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 20291-74-1 |

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.29 g/mol |

| Appearance | White crystalline plates or needles |

| Melting Point | 87.2 – 88.8 °C (Recrystallized from methanol) [1] |

| Solubility | Soluble in dichloromethane, toluene, cyclohexane; Insoluble in water |

| Retention Index | ~2018 (Standard non-polar GC column) [2] |

Structural Analysis

The molecule consists of a phenanthrene core substituted with methyl groups at the C1 and C6 positions.

-

C1 Position: Located on the outer ring, adjacent to the central ring fusion. This position is sterically crowded due to the proximity of the H-10 proton on the central ring (the "pseudo-bay" interaction).

-

C6 Position: Located on the opposite outer ring, in a less sterically hindered position compared to C1.

Synthesis & Purification Protocol

The most authoritative method for synthesizing this compound is the Mallory Photocyclization of the corresponding stilbene precursor. This method is preferred for its ability to generate the phenanthrene core with defined substitution patterns.

Reaction Pathway

The precursor, (E)-1-(2-methylphenyl)-2-(4-methylphenyl)ethene (also known as trans-2,4'-dimethylstilbene), undergoes oxidative photocyclization.[1]

Figure 1: Synthesis pathway via Mallory photocyclization. Note that cyclization can occur at two positions on the 2-methyl substituted ring, yielding both 1,6-DMP and 1,8-DMP.[1]

Detailed Protocol

-

Precursor Preparation: Synthesize trans-2,4'-dimethylstilbene via a Wittig reaction between 2-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde.

-

Photocyclization:

-

Dissolve the stilbene (1 g) in cyclohexane (1 L) to ensure high dilution (approx. 0.005 M), preventing intermolecular dimerization.

-

Add Iodine (I₂) (5 mol%) as the oxidant to trap the dihydro intermediate.

-

Irradiation: Expose the solution to a 450W medium-pressure mercury lamp in a quartz immersion well. Bubble air or oxygen through the solution to regenerate the iodine oxidant.

-

Monitor reaction progress by UV-Vis spectroscopy (disappearance of the stilbene absorbance).

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate to remove residual iodine.

-

Isomer Separation: The reaction yields a mixture of 1,6-DMP and 1,8-DMP. 1,6-DMP is separated via fractional recrystallization from methanol or by preparative HPLC (C18 column, Acetonitrile/Water gradient).[1]

-

Validation: Confirm purity via GC-MS (single peak) and melting point (Target: 87-88 °C).

-

Analytical Characterization

Gas Chromatography - Mass Spectrometry (GC-MS)

1,6-DMP is difficult to resolve from other dimethylphenanthrene isomers on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5).[1]

-

Co-elution: It frequently co-elutes with 2,9-dimethylphenanthrene and occasionally 2,5-dimethylphenanthrene [3].[1]

-

Resolution Strategy: Use a more polar stationary phase (e.g., DB-17 or LC-50) or Comprehensive Two-Dimensional GC (GC×GC) for accurate quantification in complex environmental matrices.

-

Mass Spectrum (EI, 70 eV):

-

Molecular Ion (M+): m/z 206 (Base peak, 100%).

-

Fragment Ions: m/z 191 (M - CH₃), m/z 189 (M - CH₃ - H₂). The intensity of the m/z 191 peak is generally lower for methyls at the 1-position compared to other positions due to the "proximity effect" favoring loss of H over CH₃ in some pathways, though this is subtle.

-

Nuclear Magnetic Resonance (NMR)

The methyl group dynamics of 1,6-DMP have been studied to understand rotational barriers in the solid state [1].

-

1H NMR (CDCl₃, 500 MHz):

-

Aromatic Region (7.5 - 8.8 ppm): Complex multiplet pattern. The "bay region" protons (H-4 and H-5) typically appear most downfield (>8.5 ppm).

-

Methyl Region (2.6 - 2.8 ppm):

-

C1-CH₃: Typically appears slightly downfield (approx. 2.75 ppm) due to steric compression and ring current effects from the adjacent ring.

-

C6-CH₃: Appears at a standard aryl-methyl position (approx. 2.65 ppm).[2]

-

-

Geochemical & Environmental Applications

Maturity Assessment (The MPI Index)

In petroleum geochemistry, the relative abundance of dimethylphenanthrenes changes as oil matures. Thermodynamically less stable isomers (those with methyls in sterically hindered positions, like 1,6-DMP) convert to more stable isomers (like 2,6-DMP or 3,6-DMP) or undergo demethylation.[1]

-

1,6-DMP Behavior: It is considered a semi-stable isomer.[1] While not as unstable as 1,8-DMP (which suffers from severe steric clash between two methyls), the 1-methyl group in 1,6-DMP experiences steric repulsion from the H-10 proton.[1]

-

Application: High concentrations of 1,6-DMP relative to 2,6-DMP indicate lower thermal maturity (early oil window).[1] As maturity increases (Ro > 0.9%), the ratio of 1,6-DMP decreases.[1]

Source Apportionment

-

Petrogenic vs. Pyrogenic:

-

Petrogenic (Oil/Fuel): Dominated by alkylated PAHs (C1-, C2-, C3-phenanthrenes). 1,6-DMP is abundant.[1]

-

Pyrogenic (Combustion): Dominated by parent PAHs (Phenanthrene). Alkylated isomers are sparse.

-

Forensic Ratio: A high ratio of (1,6-DMP + 1,7-DMP) / Phenanthrene confirms a petrogenic source (e.g., oil spill) rather than combustion soot.[1]

-

Safety & Handling

-

Hazard Classification: Like all PAHs, 1,6-DMP should be treated as a potential mutagen and carcinogen, although specific toxicological data for this isomer is less extensive than for Benzo[a]pyrene.[1]

-

Metabolic Activation: The presence of the methyl group at C1 can influence the metabolic oxidation at the 3,4-bond (K-region) or the 7,8-bond.[1]

-

Handling Protocol:

-

PPE: Nitrile gloves, lab coat, and safety glasses.[1]

-

Containment: Handle only in a certified chemical fume hood.

-

Waste: Dispose of as hazardous organic waste (halogen-free).

-

References

-

Beckmann, P. A., et al. (2013). "Distributions of methyl group rotational barriers in polycrystalline organic solids." The Journal of Chemical Physics, 139(20), 204501.[1] Link

-

NIST Mass Spectrometry Data Center.[3] "this compound."[1][3][4] NIST Chemistry WebBook, SRD 69. Link

-

Adedosu, T. A., et al. (2020).[2][5] "Geochemical Evaluation of the Origin and Thermal Maturity of Organic Matter." Journal of the Chemical Society of Nigeria, 45(5), 957-969.[1][6] Link

-

Mallory, F. B., & Mallory, C. W. (1984).[1] "Photocyclization of Stilbenes and Related Molecules." Organic Reactions, 30, 1-456.[1] Link

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. This compound | C16H14 | CID 88468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

thermodynamic stability of dimethylphenanthrene isomers

Thermodynamic Stability and Isomeric Distribution of Dimethylphenanthrenes: A Technical Guide

Executive Summary

Dimethylphenanthrenes (DMPs) represent a complex class of 25 structural isomers whose thermodynamic stability is governed by specific substitution patterns on the phenanthrene backbone. Understanding these stability profiles is critical for two distinct fields: organic geochemistry , where DMPs serve as thermal maturity proxies for petroleum source rocks, and pharmaceutical toxicology , where metabolic activation of PAHs correlates with electronic stability and steric hindrance.

This guide provides a definitive analysis of DMP thermodynamics, detailing the shift from kinetically favored (

Part 1: Theoretical Framework of DMP Stability

The thermodynamic stability of dimethylphenanthrenes is dictated by the positioning of the methyl groups relative to the "bay region" and the steric interactions between substituents.

The Alpha ( ) vs. Beta ( ) Rule

The phenanthrene nucleus has two distinct types of carbon positions available for substitution:

- -positions (1, 4, 5, 8): These are sterically crowded. Substituents here experience peri-interaction with adjacent rings or hydrogen atoms.

- -positions (2, 3, 6, 7): These are sterically unhindered and thermodynamically preferred.

Core Principle: Stability increases as methyl groups migrate from

-

Most Stable: Substituents in

positions (e.g., 2,6-DMP, 2,7-DMP, 3,6-DMP). -

Intermediate: Substituents in

positions (e.g., 1,7-DMP). -

Least Stable: Substituents in

positions or "Bay Region" (e.g., 1,9-DMP, 4,5-DMP).

Stability Data Matrix

The following table categorizes key DMP isomers based on calculated formation enthalpies and steric energy penalties.

| Stability Rank | Isomer Configuration | Substitution Type | Steric Penalty (kcal/mol) | Key Characteristics |

| High | 2,6-DMP | < 0.5 | Minimal steric strain; dominant in mature geological samples. | |

| High | 2,7-DMP | < 0.5 | Co-elutes often with 2,6-DMP; thermodynamically favored endpoint. | |

| High | 3,6-DMP | < 0.5 | High resonance stabilization; key maturity indicator. | |

| Medium | 1,7-DMP | ~ 2.0 - 3.0 | Kinetic product; isomerizes to 2,6-DMP or 2,7-DMP upon heating. | |

| Low | 1,9-DMP | > 5.0 | Severe steric crowding (methyl-methyl or methyl-ring clash). | |

| Lowest | 4,5-DMP | Bay Region | > 7.5 | Massive steric clash in the bay region; forces ring distortion. |

Part 2: Isomerization and Geochemical Significance

In geological systems, thermal stress (catagenesis) drives the isomerization of DMPs. This process follows a 1,2-methyl shift mechanism, catalyzed by acidic clay minerals.

The Methylphenanthrene Maturity Ratios

Geochemists utilize the ratio of unstable to stable isomers to calculate the "maturity" of crude oil. The most critical transformation is the conversion of 1,7-DMP (kinetic) to 2,6-DMP (thermodynamic).

Key Maturity Ratio (DMPR):

-

Low Ratio (< 1.0): Immature organic matter (dominance of

-substituents). -

High Ratio (> 1.5): Mature/Over-mature oil (dominance of

-substituents).

Visualization: Isomerization Pathway

Caption: Acid-catalyzed isomerization pathway converting kinetically favored

Part 3: Experimental Protocols

Protocol A: Computational Stability Assessment (DFT)

To verify thermodynamic stability for novel derivatives, use this self-validating DFT workflow.

-

Structure Generation: Build 3D models of all 25 isomers.

-

Conformational Search: Perform a low-level semi-empirical scan (PM6 or AM1) to identify global minima, specifically for bay-region isomers (4,5-DMP) which may twist out of plane.

-

Geometry Optimization:

-

Functional: B3LYP or

B97X-D (includes dispersion corrections critical for -

Basis Set: 6-311+G(d,p).

-

Solvation Model: PCM (Polarizable Continuum Model) using Toluene or Water, depending on the application.

-

-

Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0) to confirm a true minimum.

-

Energy Calculation: Extract Sum of Electronic and Thermal Enthalpies (

). Calculate relative stability (

Protocol B: GC-MS Separation of Critical Pairs

Separating 1,7-DMP from 2,6-DMP is analytically challenging due to identical molecular weights (206 Da) and similar boiling points.

-

Column: Rxi-17Sil MS or DB-17ms (50% phenyl / 50% dimethylpolysiloxane). Note: Standard 5% phenyl columns (DB-5) often fail to resolve the 1,7/2,6 pair.

-

Dimensions: 60 m

0.25 mm ID -

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Temperature Program:

-

Hold 80°C for 2 min.

-

Ramp 20°C/min to 180°C.

-

Ramp 2°C/min to 280°C (Critical separation phase).

-

Hold 15 min.

-

-

MS Detection: SIM Mode (Selected Ion Monitoring).

-

Target Ions: m/z 206 (Molecular Ion), 191 (M - CH

). -

Dwell Time: 50 ms per ion.

-

Part 4: Biological Implications (Metabolism)[1]

For drug development professionals, the stability of DMPs predicts their metabolic fate. Cytochrome P450 enzymes preferentially attack electron-rich regions.

-

K-Region Oxidation: In stable isomers (2,6-DMP), P450s often attack the 9,10 bond (K-region), forming epoxides.

-

Benzylic Oxidation: Methyl groups are oxidized to hydroxymethyl (-CH

OH) and then carboxyl (-COOH) groups. -

Bay Region Activation: Unstable isomers with bay regions (e.g., 4,5-DMP) can form "bay-region diol epoxides," which are highly reactive with DNA and potentially mutagenic.

Visualization: Metabolic Activation Pathway

Caption: Metabolic divergence of DMPs. Stable isomers favor detoxification (green), while sterically strained bay-region isomers risk DNA adduction (black).

References

-

Radke, M. (1987). Organic geochemistry of aromatic hydrocarbons. Advances in Petroleum Geochemistry, 2, 141-207. Link

-

Alexander, R., et al. (1986). Isomerisation of methylphenanthrenes in sediments and crude oils. Organic Geochemistry, 10(4-6), 997-1003. Link

-

NIST Chemistry WebBook. (2023). Phenanthrene and Alkyl-Phenanthrene Thermochemical Data. National Institute of Standards and Technology.[1] Link

-

Karp, A. et al. (2020). Dimethylphenanthrene ratios as maturity indicators in Jurassic sequences. ResearchGate / Organic Geochemistry. Link

-

Poater, J., et al. (2007). Aromaticity determines the relative stability of kinked vs. straight topologies in polycyclic aromatic hydrocarbons. Frontiers in Chemistry. Link

Sources

1,6-dimethylphenanthrene environmental fate and transport

1,6-Dimethylphenanthrene: Environmental Fate, Transport, and Toxicological Profiling

Executive Summary

This compound (1,6-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) ubiquitously present in petrogenic sources (crude oil) and pyrogenic emissions (incomplete combustion).[1][2][3] Unlike its parent compound phenanthrene, the presence of methyl substituents at the 1 and 6 positions significantly alters its physicochemical behavior, environmental persistence, and toxicokinetic profile. This technical guide provides a comprehensive analysis of the fate, transport, and metabolic activation of 1,6-DMP, designed for researchers in environmental toxicology and pharmaceutical safety assessment.

Part 1: Physicochemical Identity & Partitioning Drivers

The environmental behavior of 1,6-DMP is governed by its hydrophobicity and molecular geometry. The methyl groups increase lipophilicity (LogKow) relative to phenanthrene, enhancing sorption to soil organic matter and bioaccumulation potential while reducing aqueous solubility.

Table 1: Physicochemical Profile of this compound

| Parameter | Value (Experimental/Predicted) | Environmental Implication |

| CAS Number | 20291-74-1 | Unique identifier for regulatory tracking.[4] |

| Molecular Formula | C₁₆H₁₄ | C2-alkylated PAH homologue.[4] |

| Molecular Weight | 206.29 g/mol | Determines diffusion coefficients in air/water.[4] |

| Physical State | Solid (Crystalline) | Particulate-bound transport dominates in air.[4] |

| Log Kow | 5.70 (Predicted) | High potential for bioaccumulation and soil sorption.[4] |

| Water Solubility | ~0.2 – 0.5 mg/L (25°C) | significantly lower than Phenanthrene (~1.1 mg/L).[4] |

| Vapor Pressure | ~1.0 × 10⁻⁴ Pa (25°C) | Semi-volatile; partitions between gas and particulate phases.[4] |

| Henry’s Law Const. | ~2.5 Pa[4][5]·m³/mol | Moderate volatility from water surfaces; slow volatilization.[4] |

Technical Insight: The "methyl effect" disrupts the crystal lattice energy less than it enhances hydrophobicity. Consequently, 1,6-DMP is more persistent in sediments than phenanthrene due to stronger hydrophobic partitioning into organic carbon (Koc).

Part 2: Environmental Fate & Transport Dynamics

The transport of 1,6-DMP is multiphasic. Due to its high LogKow (>5), it rapidly partitions out of the aqueous phase and onto suspended particulate matter (SPM) or sediment.

Transport Mechanisms

-

Atmospheric Transport: Predominantly transported adsorbed to particulate matter (PM2.5/PM10). Long-range transport is possible before wet/dry deposition returns it to terrestrial/aquatic systems.

-

Aquatic Transport: In water columns, >90% of 1,6-DMP is bound to colloids or sediment. Dissolved transport is negligible but biologically significant for acute toxicity.

-

Soil Mobility: Highly immobile (Log Koc ≈ 5.5). Leaching to groundwater is unlikely unless facilitated by co-solvents (e.g., ethanol in fuel spills) or dissolved organic matter (DOM).

Conceptual Fate Model

The following diagram illustrates the compartmental flux of 1,6-DMP.

Figure 1: Environmental fate conceptual model for 1,6-DMP showing dominant partitioning to sediment and biota.

Part 3: Transformation & Degradation Pathways

Degradation of alkylated PAHs is generally slower than parent PAHs due to steric hindrance, though the methyl group itself offers an alternative oxidative handle.

Photodegradation (Abiotic)

-

Mechanism: Direct photolysis absorbs UV light (λ > 290 nm). The electron-donating methyl groups at 1,6 positions destabilize the aromatic ring, potentially making 1,6-DMP more photoreactive than phenanthrene.

-

Products: Quinones (this compound-9,10-quinone) and hydroxy-derivatives.

Microbial Biodegradation (Biotic)

Bacteria (e.g., Sphingomonas, Pseudomonas) utilize dioxygenases to degrade PAHs.

-

Pathway A (Ring Cleavage): Dioxygenase attack at the 3,4-position (least sterically hindered).

-

Pathway B (Methyl Oxidation): Oxidation of the methyl group to a hydroxymethyl (-CH₂OH), then aldehyde (-CHO), and finally carboxylic acid (-COOH). This renders the molecule more water-soluble and excretable.

Part 4: Toxicokinetics & Bioactivation (Drug Development Context)

For drug development professionals, 1,6-DMP serves as a model for alkyl-aromatic metabolism. Its toxicity is contingent upon metabolic activation by Cytochrome P450 enzymes (CYP1A1/1B1).

Metabolic Activation Mechanism

The "Bay Region" theory predicts carcinogenicity. 1,6-DMP possesses a bay region (between C4 and C5).

-

Bioactivation: CYP450 epoxidates the 3,4-bond (hindered less than 1,2).

-

Hydrolysis: Epoxide hydrolase converts this to the 3,4-dihydrodiol.

-

Ultimate Carcinogen: A second CYP oxidation creates the 3,4-diol-1,2-epoxide . The methyl group at C1 can sterically influence the formation or detoxification of this ultimate carcinogen.

Figure 2: Metabolic activation vs. detoxification pathways. The balance determines toxicity.

Part 5: Analytical Methodologies

Accurate quantification requires separation from other C2-phenanthrene isomers (e.g., 2,6-DMP, 3,6-DMP).

Sample Preparation (Sediment/Tissue)

-

Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Pressurized Liquid Extraction (PLE).

-

Solvents: Dichloromethane (DCM) and Acetone (1:1 v/v).

-

Clean-up: Silica gel or Alumina SPE to remove polar interferences (lipids/pigments).

Instrumental Analysis (GC-MS)

-

System: Gas Chromatography coupled with Mass Spectrometry.[2]

-

Column: 30m x 0.25mm, 5% phenyl-methylpolysiloxane (e.g., DB-5ms). High resolution is required to separate isomers.

-

Mode: Selected Ion Monitoring (SIM).[2]

-

Target Ions:

-

Quantifier: m/z 206 (Molecular Ion).

-

Qualifiers: m/z 191 (M - CH₃), m/z 189.

-

Figure 3: Analytical workflow for the specific determination of 1,6-DMP.

References

-

PubChem. (2021).[6] this compound Compound Summary. National Library of Medicine. Link[4]

-

Sander, R. (2015).[7] Compilation of Henry's law constants (version 4.[7]0) for water as solvent.[7][8] Atmospheric Chemistry and Physics. Link

-

NTP (National Toxicology Program). (2016). Report on Carcinogens, Fourteenth Edition: Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services. Link

-

Baird, W. M., et al. (2005). Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. Environmental and Molecular Mutagenesis.[9] Link

-

Cheméo. (2024). 2,6-dimethylphenanthrene Chemical Properties (Homologue Data). Link

Sources

- 1. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tdi-bi.com [tdi-bi.com]

- 3. d-nb.info [d-nb.info]

- 4. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. This compound | C16H14 | CID 88468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. Henry's Law Constants [henry.mpch-mainz.gwdg.de]

- 9. Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity Profile: 1,6-Dimethylphenanthrene (1,6-DMP) in Aquatic Systems

Here is the in-depth technical guide on the toxicity profile of 1,6-dimethylphenanthrene in aquatic systems.

Technical Guidance for Environmental Risk Assessment & Mechanistic Toxicology

Executive Summary

This compound (1,6-DMP) represents a critical subclass of petrogenic polycyclic aromatic hydrocarbons (PAHs)—the alkyl-phenanthrenes. Unlike their unsubstituted parent compound (phenanthrene), alkylated homologs like 1,6-DMP possess enhanced lipophilicity and specific structural features that significantly alter their toxicokinetic and toxicodynamic profiles.

For researchers and drug development professionals using aquatic models (e.g., zebrafish, medaka), 1,6-DMP is not merely a narcotic toxicant; it is a potent Aryl Hydrocarbon Receptor (AhR) agonist . Its toxicity is characterized by Blue Sac Disease (BSD) syndrome—a suite of developmental defects including cardiac edema, craniofacial malformations, and spinal curvature. This guide delineates the physicochemical drivers, signaling pathways, and validated protocols for assessing 1,6-DMP toxicity.

Chemical Identity & Physicochemical Properties

The addition of methyl groups at the 1 and 6 positions of the phenanthrene ring drastically reduces water solubility while increasing the octanol-water partition coefficient (

| Property | Value | Toxicological Implication |

| CAS Number | 20291-74-1 | Unique identifier for sourcing standards. |

| Molecular Formula | C2-alkylated PAH. | |

| Molecular Weight | 206.29 g/mol | Moderate size allows easy membrane permeation. |

| Log | ~5.7 | Critical: Indicates high bioaccumulation potential (BCF > 5000). Drives rapid uptake into lipid-rich embryos. |

| Water Solubility | < 0.05 mg/L (est.) | Requires solvent carriers (DMSO/Acetone) or passive dosing for experimental delivery. |

| Vapor Pressure | Low | Semi-volatile; losses during static renewal must be managed. |

Mechanistic Toxicology: The "Why" and "How"

The toxicity of 1,6-DMP is distinct from acute narcosis. It acts through a specific receptor-mediated pathway that disrupts embryonic development.

The AhR Signaling Pathway

1,6-DMP binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs). This induces the transcription of Phase I enzymes, primarily CYP1A .

The Paradox of Metabolism: While CYP1A induction is an adaptive response to detoxify PAHs, the metabolism of alkyl-PAHs like 1,6-DMP can generate reactive oxygen species (ROS) and reactive metabolites. Furthermore, sustained AhR activation itself disrupts downstream developmental signaling (e.g., Sox9b, VEGF), leading to cardiotoxicity.

Visualization: AhR-Mediated Toxicity Pathway

Caption: Figure 1.[1] The molecular cascade of 1,6-DMP toxicity. Ligand binding triggers AhR activation, leading to CYP1A induction and downstream developmental toxicity (Blue Sac Disease).

Quantitative Toxicity Profile

Direct LC50 values for 1,6-DMP are often inferred from structure-activity relationships (SAR) of the dimethylphenanthrene class. Alkyl-phenanthrenes are generally more toxic than the parent compound due to higher uptake and potency.

Comparative Toxicity Matrix (Fish Embryo Models)

| Compound | Log | 96h LC50 (Acute) | Chronic/BSD Threshold (EC20) | Primary Mechanism |

| Phenanthrene | 4.5 | ~740 µg/L | ~200 µg/L | Narcosis (weak AhR) |

| 1,6-DMP | 5.7 | < 400 µg/L (Est.) | < 50 µg/L (Est.) | Strong AhR Agonism |

| Retene (Ref)* | 6.4 | ~100-300 µg/L | ~10-30 µg/L | Strong AhR Agonism |

*Retene (7-isopropyl-1-methylphenanthrene) serves as the reference standard for alkyl-phenanthrene toxicity.

Key Insight: 1,6-DMP is expected to induce cardiotoxicity (pericardial edema) at concentrations significantly lower than those causing lethality. Researchers should calculate EC50 for malformations rather than just LC50.

Experimental Protocols

To generate robust data, experimental design must account for the hydrophobicity and volatility of 1,6-DMP.

Protocol A: High-Sensitivity Zebrafish Embryo Toxicity (ZET) Assay

Objective: Determine EC50 for developmental defects (BSD).

-

Stock Preparation: Dissolve 1,6-DMP in HPLC-grade DMSO.

-

Constraint: Final DMSO concentration in exposure water must be < 0.1% (v/v) to avoid solvent effects.

-

-

Embryo Collection: Collect zebrafish embryos at 0-2 hours post-fertilization (hpf).

-

Exposure Setup (Static-Renewal):

-

Use glass vessels (avoid plastic to prevent sorption).

-

Prepare concentrations: 0 (Control), 10, 30, 100, 300, 1000 µg/L.

-

Crucial Step: Renew test solutions every 24 hours to maintain nominal concentrations.

-

-

Endpoints (24, 48, 72, 96 hpf):

-

Lethality: Coagulation, lack of heartbeat.

-

Sub-lethal (BSD Score): Score 0-3 for Pericardial Edema, Yolk Sac Edema, Spinal Curvature, and Craniofacial Malformation.

-

-

Data Analysis: Calculate EC50 using Probit analysis.

Protocol B: EROD Assay (CYP1A Biomarker)

Objective: Confirm AhR activation mechanism.

-

Exposure: Expose embryos/larvae to sub-lethal 1,6-DMP (e.g., 50 µg/L) for 24-48 hours.

-

Homogenization: Homogenize larvae in cold phosphate buffer (pH 7.4).

-

Reaction: Incubate supernatant with 7-ethoxyresorufin and NADPH.

-

Measurement: Measure fluorescence of resorufin (Ex 530 nm / Em 590 nm).

-

Validation: Use Beta-Naphthoflavone (BNF) as a positive control. Increased fluorescence confirms CYP1A induction.

Visualization: ZET Assay Workflow

Caption: Figure 2. Step-by-step workflow for the Zebrafish Embryo Toxicity (ZET) assay tailored for hydrophobic alkyl-PAHs.

Environmental Relevance & Weathering

In crude oil spills, the "weathering" process (evaporation/dissolution of lighter components) enriches the relative abundance of alkyl-PAHs like 1,6-DMP. While parent PAHs (naphthalene, phenanthrene) degrade or evaporate faster, 1,6-DMP persists, often becoming the primary driver of chronic toxicity in fish spawning grounds weeks after a spill.

Researcher Note: When testing "weathered oil" toxicity, 1,6-DMP is a critical marker compound to quantify, as it correlates strongly with observed embryotoxicity.

References

-

Comparison of Alkyl-Phenanthrene Potency: Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor signaling.[2] (2014).[3] Environmental Toxicology and Chemistry. Link

-

General PAH Toxicity to Fish: Comparative aquatic toxicology of aromatic hydrocarbons. (1987). PubMed. Link

-

Retene (Alkyl-PAH) Mechanism: Retene-induced oxidative stress and toxicity in larval zebrafish. (2020). Aquatic Toxicology. Link

-

Zebrafish Embryo Test Guidelines: OECD Test No. 236: Fish Embryo Acute Toxicity (FET) Test. (2013).[1][4] OECD Guidelines for the Testing of Chemicals. Link

-

AhR and CYP1A Induction: Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation. (2007). Molecular Pharmacology. Link

Sources

- 1. researchers.usask.ca [researchers.usask.ca]

- 2. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Exposure to Phenanthrene Induced Gene Expressions and Enzyme Activities of Cyprinus carpio below the Safe Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenanthrene causes ocular developmental toxicity in zebrafish embryos and the possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Alkylated PAH Biomarkers in Petroleum Geochemistry

Advanced Protocols for Source Correlation, Thermal Maturity, and Toxicological Assessment

Executive Summary

This technical guide provides a comprehensive framework for the analysis and interpretation of alkylated Polycyclic Aromatic Hydrocarbons (PAHs). Unlike parent PAHs, which are primarily pyrogenic, alkylated PAHs (APAHs) are the dominant molecular fossils in crude oils and source rocks. Their distribution is controlled by geologic heating (thermal maturity), organic source input (provenance), and post-depositional alteration (biodegradation).

For researchers in drug development and toxicology, understanding APAHs is critical: alkylation significantly alters lipophilicity (

Part 1: Theoretical Foundations

The Chemistry of Alkylation and Stability

The utility of APAHs as geochemical thermometers relies on the thermodynamic stability differences between isomers. During early diagenesis (low temperature), alkyl substitution occurs at kinetically favored positions (

- -position (Kinetic): Adjacent to the bridgehead carbon (e.g., 1-Methylphenanthrene). Sterically hindered and less stable.

- -position (Thermodynamic): Distal from the bridgehead (e.g., 2-Methylphenanthrene). Sterically unhindered and more stable.

Isomerization Pathway Visualization

The following diagram illustrates the isomerization logic used to assess thermal maturity.

Figure 1: The shift from kinetically favored

Part 2: Analytical Methodology (The Self-Validating Protocol)

Directive: Do not use Full Scan MS for biomarker quantitation in complex matrices. The Unresolved Complex Mixture (UCM) will obscure trace alkylated species.

Sample Preparation & Fractionation

To ensure data integrity, the aromatic fraction must be isolated from the saturates (alkanes) and polars (resins/asphaltenes).

Protocol:

-

Asphaltene Precipitation: Dissolve 50 mg oil in

-pentane (40 mL). Centrifuge to remove asphaltenes. -

SARA Fractionation: Load maltenes onto a dual-phase column (Silica gel over Alumina).

-

Elution 1 (Saturates):

-Hexane. -

Elution 2 (Aromatics): 20% Dichloromethane (DCM) in

-Hexane. (Target Fraction) -

Elution 3 (Resins): 50:50 DCM:Methanol.

-

-

QC Spike: Add deuterated surrogates (

-Naphthalene,

Instrumental Analysis: GC-MS/SIM

Instrument: Agilent 7890/5977 or equivalent.

Column: DB-5ms or ZB-5 (60m

Acquisition Mode: Selected Ion Monitoring (SIM). SIM windows must be time-programmed to maximize dwell time on target ions.

Table 1: Target Ions for Alkylated PAH Families

| Compound Class | Parent ( | ||||

| Naphthalenes | 128 | 142 | 156 | 170 | 184 |

| Phenanthrenes | 178 | 192 | 206 | 220 | 234 |

| Dibenzothiophenes | 184 | 198 | 212 | 226 | 240 |

| Fluorenes | 166 | 180 | 194 | 208 | - |

| Chrysenes | 228 | 242 | 256 | 270 | - |

Self-Validating QC Criteria:

-

Resolution: 1-Methylphenanthrene and 9-Methylphenanthrene must be valley-resolved (

height). -

Ion Ratios: Confirm identity using secondary ions (e.g., Molecular Ion

14 or 28). -

Response Factors: Calibrate using authentic alkylated standards (e.g., Chiron or AccuStandard mixes), not just parent PAHs.

Part 3: Geochemical Interpretation

Thermal Maturity Assessment

As oil matures, the ratio of

Methylphenanthrene Index (MPI-1):

-

Interpretation:

Methyldibenzothiophene Ratio (MDR):

-

Note: 4-MDBT is thermodynamically more stable than 1-MDBT. This ratio is excellent for carbonates where phenanthrenes may be affected by lithology.

Source Correlation (The "Fingerprint")

Petrogenic sources (crude oil) display a "bell-shaped" distribution of alkyl homologues (

Dibenzothiophene/Phenanthrene (DBT/P) Ratio:

-

DBT/P > 1: Carbonate/Evaporite source rocks (Marine, high sulfur).

-

DBT/P < 1: Shale/Siliciclastic source rocks (Lacustrine/Marine, low sulfur).

Part 4: Toxicological Implications (Drug Development Context)

While traditionally the domain of geochemists, APAHs are critical for modern toxicology and drug safety assessments in environmental health.

-

Increased Lipophilicity: The addition of alkyl groups increases the octanol-water partition coefficient (

). This enhances membrane permeability and bioaccumulation potential compared to parent PAHs. -

Metabolic Activation: Alkyl side chains provide sites for benzylic oxidation by Cytochrome P450 enzymes.

-

Example: 7,12-Dimethylbenz[a]anthracene (DMBA) is significantly more carcinogenic than its parent Benz[a]anthracene due to the formation of stable bay-region diol epoxides that intercalate DNA.

-

-

AhR Activation: Many APAHs show higher binding affinity to the Aryl Hydrocarbon Receptor (AhR) than parent compounds, leading to increased expression of CYP1A1 and potential developmental toxicity.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring data integrity through integrated QC checkpoints.

References

-

Radke, M., & Welte, D. H. (1983). The Methylphenanthrene Index (MPI): A maturity parameter based on aromatic hydrocarbons. Advances in Organic Geochemistry. Link

-

Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. Link

-

Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. Link

-

Billiard, S. M., et al. (2008). Developmental toxicity of alkyl-phenanthrenes to early life stages of fish. Aquatic Toxicology. Link

-

US EPA.[3][4] (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[5] Link

Sources

Comparative Carcinogenicity: 1,6-Dimethylphenanthrene vs. Phenanthrene

Technical Guide for Drug Development & Toxicology Professionals

Executive Summary

This guide provides a technical analysis of the divergent carcinogenic potentials of Phenanthrene (Phe) and its methylated derivative, 1,6-Dimethylphenanthrene (1,6-DMP) . While the parent compound phenanthrene is widely regarded as non-carcinogenic or weakly active, the addition of methyl groups—specifically at the 1- and 6-positions—dramatically alters its bioactivation pathway. This transformation illustrates the "Bay Region Methylation Effect," a critical concept in polycyclic aromatic hydrocarbon (PAH) toxicology.

Key Takeaway: 1,6-DMP exhibits enhanced mutagenic and tumor-initiating activity compared to phenanthrene due to steric hindrance at the 1-position, which redirects metabolic oxidation toward the formation of highly reactive diol epoxides, and increased lipophilicity from the 6-methyl group.

Structural & Mechanistic Divergence

The Parent: Phenanthrene

Phenanthrene is the simplest PAH containing a "bay region" (the sterically crowded area between C4 and C5).[1] However, it lacks significant carcinogenicity in standard bioassays.

-

Metabolic Fate: Phenanthrene is primarily oxidized by Cytochrome P450 (CYP) enzymes at the 9,10-position (K-region) to form the 9,10-dihydrodiol, a detoxification product.

-

Secondary Pathway: Oxidation at the 1,2-position leads to a "reverse" diol epoxide, which is generally less reactive toward DNA than the "bay region" diol epoxides formed by potent carcinogens like Benzo[a]pyrene (BaP).

The Derivative: this compound

The introduction of methyl groups at C1 and C6 fundamentally shifts the molecule's interaction with CYP enzymes.

-

1-Methyl Effect (The Critical Switch): The methyl group at C1 sits directly adjacent to the bay region. This steric bulk prevents enzymatic attack at the 1,2-position (the primary detox/low-toxicity pathway for the parent) and forces oxidation to occur at the 3,4-position . This leads to the formation of a 3,4-diol-1,2-epoxide , a bay-region diol epoxide with high affinity for DNA guanine residues.

-

6-Methyl Effect: The methyl group at C6 increases the compound's lipophilicity (logP), enhancing cellular uptake and retention. It may also block alternative metabolic sites, funneling more substrate toward the bioactivation pathway.

Comparative Pathway Visualization

The following diagram illustrates the mechanistic shift from detoxification (Phenanthrene) to bioactivation (1,6-DMP).

Caption: Divergent metabolic fates. Phenanthrene favors detoxification (Green), while 1,6-DMP is sterically forced into a bioactivation pathway (Red), generating DNA-reactive epoxides.

Experimental Evidence & Toxicology Data[1][2][3][4]

The following table summarizes the comparative toxicity profile based on historical bioassays (Ames test, Mouse Skin Tumorigenesis) and AhR activation studies.

| Parameter | Phenanthrene (Parent) | This compound | Mechanism of Difference |

| Mutagenicity (Ames Test) | Negative / Weakly Positive | Positive (Strain TA100) | 1-Me group enhances formation of DNA-binding diol epoxides [1]. |

| Tumor Initiation (Mouse Skin) | Inactive | Active | 1,6-DMP acts as a tumor initiator; requires promotion (e.g., TPA) [2]. |

| AhR Activation | Low Potency | High Potency | Methyl groups increase ligand affinity for the Aryl Hydrocarbon Receptor [3]. |

| Metabolic Product | 9,10-diol (Major) | 3,4-diol (Major) | Steric hindrance at C1 blocks the C1-C2 oxidation site. |

| Lipophilicity (LogP) | ~4.5 | ~5.4 | Increased cellular permeability and tissue retention. |

Validated Experimental Protocols

To verify the carcinogenicity of 1,6-DMP versus Phenanthrene, researchers employ a "Two-Stage Carcinogenesis" model. This protocol segregates initiation (DNA damage) from promotion (clonal expansion).

Protocol A: Mouse Skin Tumor Initiation-Promotion Assay

Standard validation for methylated PAHs (LaVoie/Hecht Method).

Objective: Determine if 1,6-DMP functions as a tumor initiator. Test System: CD-1 or SENCAR mice (Female, 6-8 weeks old).

Step-by-Step Workflow:

-

Preparation: Dissolve 1,6-DMP and Phenanthrene in analytical grade acetone.

-

Dose: High dose (10 µmol) and Low dose (2.5 µmol).

-

-

Initiation (Day 0):

-

Shave the dorsal skin of mice 2 days prior to treatment.

-

Apply 100 µL of the test solution topically to the shaved area once .

-

Controls: Acetone vehicle only (Negative); Benzo[a]pyrene (Positive).

-

-

Promotion (Day 7 - Week 20):

-

Begin topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA), 2.0 µg in acetone, twice weekly.

-

Rationale: TPA promotes the survival and proliferation of cells with DNA mutations induced by the initiator.

-

-

Observation:

-

Record the number of papillomas (tumors) weekly.

-

Endpoint: Calculate "Tumors per mouse" and "% Incidence" at 20 weeks.

-

Protocol B: 32P-Postlabeling for DNA Adducts

Gold standard for quantifying bioactivation.

Objective: Detect and quantify the specific DNA adducts formed by 1,6-DMP metabolites.

Step-by-Step Workflow:

-

Tissue Treatment: Treat cell culture (e.g., HepG2) or excise skin tissue from Protocol A.

-

DNA Isolation: Extract genomic DNA using phenol-chloroform method; quantify via UV absorbance (A260/A280).

-

Enzymatic Digestion:

-

Digest DNA (10 µg) with Micrococcal Nuclease and Spleen Phosphodiesterase to release deoxyribonucleoside 3'-monophosphates.

-

-

Adduct Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (A, G, C, T) while leaving bulky PAH-adducts intact (resistance to P1).

-

Radiolabeling: Incubate with [γ-32P]ATP and T4 Polynucleotide Kinase to transfer 32P to the 5'-hydroxyl of the adducts.

-

Separation: Perform multi-directional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantification: Expose to X-ray film or PhosphorImager.

-

Result: 1,6-DMP will show distinct "hot spots" on the autoradiogram (diagonal radioactive zone), whereas Phenanthrene will show minimal to no adducts [4].

-

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for confirming the tumorigenic potential of 1,6-DMP.

Caption: Validation workflow. Dual-stream assessment (In Vitro Mutagenicity + In Vivo Tumorigenesis) confirms the enhanced potency of 1,6-DMP.

References

-

Hecht, S. S., & LaVoie, E. J. (1988).

-

LaVoie, E. J., et al. (1981).

-

Sun, H., et al. (2014). Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling. Environmental Toxicology and Chemistry.

-

Phillips, D. H. (2005). DNA adducts as markers of exposure and risk. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.

Sources

Technical Guide: Source Apportionment & Analysis of 1,6-Dimethylphenanthrene in Atmospheric Particulate Matter

Executive Summary

1,6-Dimethylphenanthrene (1,6-DMP) is a C2-alkylated polycyclic aromatic hydrocarbon (PAH) found in atmospheric particulate matter (PM2.5/PM10). While often overshadowed by its isomer 1,7-dimethylphenanthrene (a direct tracer for coniferous wood combustion), 1,6-DMP plays a critical role in high-resolution source apportionment. It serves as a pivotal variable in diagnostic ratios used to distinguish between biomass burning (pyrogenic) and fossil fuel combustion (petrogenic/traffic).

This guide details the formation mechanisms, analytical protocols, and toxicological implications of 1,6-DMP, bridging the gap between atmospheric chemistry and preclinical toxicology.

Part 1: The Molecular Fingerprint

Chemical Identity & Significance

1,6-DMP belongs to the alkyl-phenanthrene family. Unlike parent PAHs (e.g., phenanthrene), alkylated derivatives possess specific structural features that link them to precursor biological molecules.

-

Precursor: Retene (1-methyl-7-isopropylphenanthrene).

-

Significance: Retene is a biomarker for coniferous wood (softwood) resin. Upon thermal degradation, retene undergoes dealkylation and rearrangement to form dimethylphenanthrenes (DMPs).

-

The Isomer Distinction:

-

1,7-DMP: The direct thermal degradation product of retene (retaining the C1 and C7 carbon skeleton positions).

-

1,6-DMP: A co-product formed via rearrangement or distinct pyrolytic pathways. Its presence relative to 1,7-DMP and 2,6-DMP provides the "fingerprint" necessary to separate wood smoke from diesel exhaust.

-

Formation Mechanism: The Retene Pathway

The formation of 1,6-DMP is best understood through the thermal breakdown of resin acids found in softwood.

Figure 1: Thermal degradation pathway of resin acids to dimethylphenanthrene isomers. 1,7-DMP is the kinetic product of Retene, while 1,6-DMP and 2,6-DMP arise through complex rearrangement or separate fossil fuel pathways.[1][2]

Part 2: Source Apportionment Logic

The mere presence of 1,6-DMP is not diagnostic; its relative abundance is. Researchers must utilize isomer ratios to filter out background noise from mixed pollution sources (e.g., urban traffic vs. forest fires).

The Diagnostic Ratios

Petrogenic sources (petroleum, diesel) generally favor thermodynamically stable isomers (e.g., 2,6-DMP and 3,6-DMP) due to the slow geological formation process. Pyrogenic sources (wood burning) favor kinetically controlled products (e.g., 1,7-DMP) that preserve the precursor structure.

| Diagnostic Ratio | Value Range | Interpretation | Reference |

| 1,7-DMP / 2,6-DMP | > 1.0 | Softwood Combustion (Dominant Retene signature) | [Benner et al., 1995] |

| 1,7-DMP / 2,6-DMP | < 0.45 | Vehicle Emissions (Thermodynamic mix) | [Benner et al., 1995] |

| (1,7 + 1,6)-DMP / ΣDMP | High (>0.8) | Fresh Biomass Burning Plume | [Simoneit, 2002] |

| Retene / 1,7-DMP | Variable | Indicates combustion temperature (Retene survives low temp; DMPs form at high temp) | [Ramdahl, 1983] |

Environmental Context[3][4]

-

Winter Peaks: In temperate zones, 1,6-DMP and 1,7-DMP concentrations spike in winter due to residential wood heating.

-

Traffic Correlates: If 1,6-DMP correlates strongly with hopanes and steranes (petroleum biomarkers) rather than retene, the source is likely diesel exhaust or coal combustion.

Part 3: Analytical Protocols

To quantify 1,6-DMP accurately, one must resolve it from its isomers (1,7-, 2,6-, 3,6-DMP). This requires rigorous chromatography.

Sample Extraction & Fractionation

Objective: Isolate the aromatic fraction from the complex organic matrix of PM filters.

-

Sampling: Collect PM2.5 on pre-baked Quartz Fiber Filters (450°C for 6h).

-

Extraction:

-

Method: Pressurized Liquid Extraction (PLE/ASE) or Soxhlet.

-

Solvent: Dichloromethane (DCM) : Methanol (9:1).

-

Why: DCM extracts non-polars; Methanol ensures cage-effect breakdown in soot particles.

-

-

Cleanup (Crucial Step):

-

Use a silica gel/alumina column to remove aliphatic hydrocarbons (alkanes) and polar compounds (acids).

-

Fraction 1: Hexane (Alkanes - discard or save for hopanes).

-

Fraction 2: Hexane:DCM (1:1) -> Contains 1,6-DMP .

-

GC-MS Instrumental Parameters

Standard GC-MS is sufficient, but column selectivity is paramount to separate the 1,6 and 1,7 isomers.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm x 0.25µm.

-

Note: For difficult isomer pairs, a shape-selective column (e.g., LC-50) may be required.

-

-

Carrier Gas: Helium @ 1.0 mL/min (constant flow).

-

Temperature Program:

-

Hold 60°C (2 min) -> Ramp 6°C/min to 300°C -> Hold 10 min.

-

-

MS Detection:

-

Mode: SIM (Selected Ion Monitoring) .

-

Target Ion: m/z 206 (Molecular Ion

). -

Qualifier Ions: m/z 191, m/z 178.

-

Figure 2: Step-by-step analytical workflow for isolating and quantifying 1,6-DMP from atmospheric filters.

Part 4: Toxicological Implications & Drug Development Relevance

While atmospheric scientists focus on sources, drug developers and toxicologists must understand the fate of these compounds. Alkylated PAHs like 1,6-DMP often exhibit higher toxicity than their parent compounds due to steric hindrance preventing rapid detoxification.

Metabolic Activation (Bioactivation)

PAHs are pro-carcinogens. They require metabolic activation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1).

-

Bay Region Theory: 1,6-DMP possesses a "bay region" (a crowded steric area).

-

Mechanism:

-

Epoxidation: CYP450 attacks the double bond.

-

Hydration: Epoxide hydrolase forms a dihydrodiol.

-

Secondary Epoxidation: CYP450 forms a diol-epoxide .

-

DNA Adducts: The diol-epoxide is highly electrophilic and binds to DNA (guanine residues), causing mutations.[3]

-

Quinone Formation & Oxidative Stress

Unlike parent phenanthrene, the methyl groups in 1,6-DMP can undergo benzylic oxidation or facilitate the formation of ortho-quinones .

-

Redox Cycling: Quinones undergo futile redox cycling, generating Superoxide Anions (

). -

Impact: This induces oxidative stress, relevant for respiratory drug development (COPD/Asthma exacerbation models).

References

-

Benner, B. A., et al. (1995). "Polycyclic aromatic hydrocarbon emissions from the combustion of residential fuels." Environmental Science & Technology.[4]

-

Simoneit, B. R. T. (2002). "Biomass burning — a review of organic tracers for smoke from incomplete combustion." Applied Geochemistry.

-

Ramdahl, T. (1983). "Retene—a molecular marker of wood combustion in ambient air." Nature.

-

IARC (International Agency for Research on Cancer). (2010). "Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures." IARC Monographs.

-

NIST Mass Spectrometry Data Center. "this compound Mass Spectrum."

Sources

- 1. Potential Metabolic Activation of a Representative C4-Alkylated Polycyclic Aromatic Hydrocarbon Retene (1-Methyl-7-isopropyl-phenanthrene) Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Navigating Physicochemical Properties: A Technical Guide to the Molecular Weight and Lipophilicity (LogP) of 1,6-DMP

For the modern researcher, a comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. This guide offers an in-depth exploration of the molecular weight and lipophilicity (LogP) of 1,6-DMP, a term that can refer to several distinct chemical entities. We will primarily focus on 1,6-Dinitrohexane, the most probable candidate for the "1,6-DMP" designation, while also providing data for other common "DMP" compounds to ensure clarity and prevent potential ambiguity in research.

This technical guide is designed for scientists and professionals in drug development and related fields, providing not only foundational data but also the practical methodologies for its experimental determination.

Deciphering "1,6-DMP": Identification and Physicochemical Profile

The abbreviation "DMP" can be an ambiguous identifier in chemical literature. However, the prefix "1,6-" strongly suggests the identity as 1,6-Dinitrohexane . For the purpose of this guide, all detailed experimental protocols will be discussed in the context of this compound. To aid researchers who may have encountered the same abbreviation for different molecules, the following table provides a comparative overview of various compounds commonly referred to as "DMP".

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 1,6-Dinitrohexane | 1,6-DMP | C₆H₁₂N₂O₄ | 176.17[1] | 1.3 (Computed)[1] |

| Dimethyl Phthalate | DMP | C₁₀H₁₀O₄ | 194.184[2][3] | 1.54[4] |

| 1,4-Dimethylpiperazine | DMP | C₆H₁₄N₂ | 114.19[5] | Not available |

| Dess-Martin Periodinane | DMP | C₁₃H₁₃IO₈ | 424.14[6][7] | Not available |

| Dimethyl Pimelimidate | DMP | C₉H₁₈N₂O₂ | 186.255[8] | Not available |

| 2,4,6-Tris(dimethylaminomethyl)phenol | DMP-30 | C₁₅H₂₇N₃O | 265.40[9] | 1.16[10] |

Note: LogP values can be experimentally determined or computationally predicted. Computed values, as indicated, provide an estimate and may differ from experimentally determined values.

Chemical Structures of Common "DMP" Compounds:

To further mitigate any potential confusion, the 2D chemical structures of the aforementioned compounds are provided below:

-

1,6-Dinitrohexane: O=N(=O)CCCCCCN(=O)=O

-

Dimethyl Phthalate: COC(=O)c1ccccc1C(=O)OC[2]

-

1,4-Dimethylpiperazine: CN1CCN(C)CC1

-

Dess-Martin Periodinane: CC(=O)OI1(OC(=O)C)(OC(=O)C)c2ccccc2C1=O[6]

-

Dimethyl Pimelimidate: COC(=N)CCCCCC(=N)OC[8]

-

2,4,6-Tris(dimethylaminomethyl)phenol: CN(C)Cc1cc(CN(C)C)c(O)c(CN(C)C)c1[11]

The Significance of Lipophilicity (LogP) in Drug Discovery

The octanol-water partition coefficient (LogP) is a critical parameter in drug design and development. It quantifies the lipophilicity or hydrophobicity of a compound, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A compound with an optimal LogP value is more likely to permeate biological membranes and reach its target site of action.

Experimental Determination of LogP: Methodologies and Rationale

While computational methods provide a valuable first approximation of LogP, experimental determination remains the gold standard for accuracy. The two most prevalent methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD 107)

The shake-flask method is a classic and direct technique for LogP determination. It involves measuring the equilibrium distribution of a solute between two immiscible liquid phases, typically n-octanol and water.

The core of this method lies in the differential solubility of a compound in a non-polar solvent (n-octanol, representing lipids) and a polar solvent (water). After allowing the system to reach equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.

Materials:

-

1,6-Dinitrohexane (or the compound of interest)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (high purity, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

-

pH meter and buffers (if determining LogD for ionizable compounds)

Procedure:

-

Preparation of Pre-Saturated Solvents: To ensure thermodynamic equilibrium, vigorously mix n-octanol and water (e.g., in a 1:1 volume ratio) for at least 24 hours. Allow the phases to separate completely before use. This step is critical to prevent volume changes in the phases during the experiment.

-

Preparation of the Test Solution: Accurately weigh a small amount of 1,6-Dinitrohexane and dissolve it in either the pre-saturated water or n-octanol. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning:

-